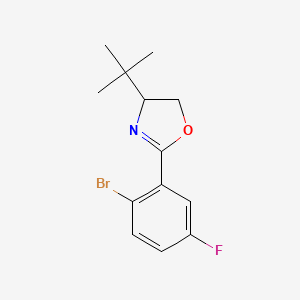
2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is an organic compound with a complex structure that includes a bromine and fluorine substituted phenyl ring, a tert-butyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method starts with the preparation of 2-bromo-5-fluoroaniline, which is then reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydride to form tert-butyl 2-bromo-5-fluorophenylcarbamate . This intermediate is then cyclized with appropriate reagents to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Uniqueness
What sets 2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole apart is its unique combination of a bromine and fluorine substituted phenyl ring with an oxazole ring and a tert-butyl group. This structure imparts specific chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C13H15BrFNO |
|---|---|
Peso molecular |
300.17 g/mol |
Nombre IUPAC |
2-(2-bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15BrFNO/c1-13(2,3)11-7-17-12(16-11)9-6-8(15)4-5-10(9)14/h4-6,11H,7H2,1-3H3 |
Clave InChI |
XRXWUTCMXWPNDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















